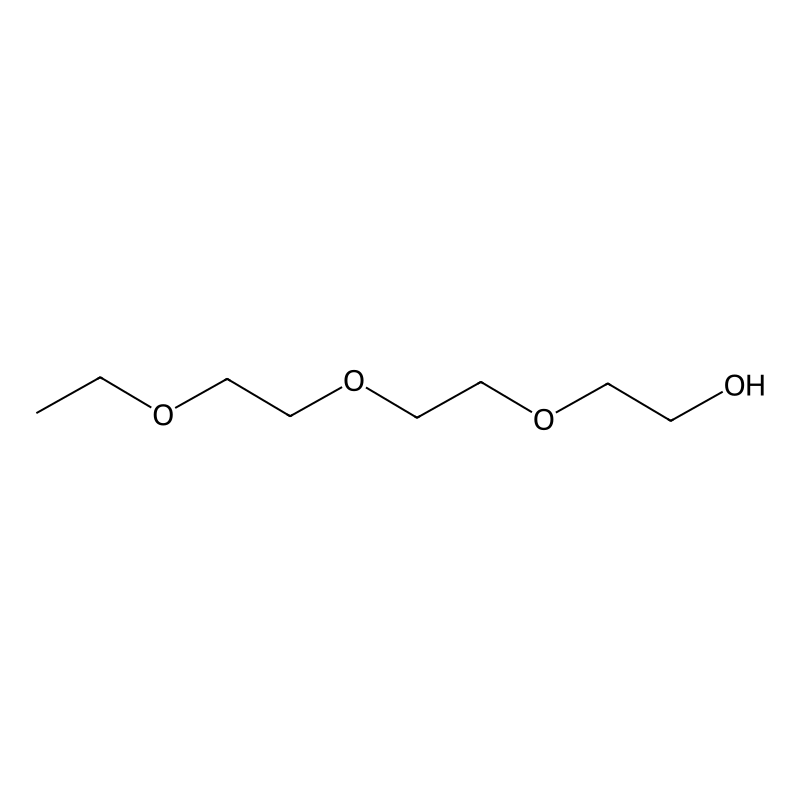

Triethylene glycol monoethyl ether

C8H18O4

CH3CH2(OCH2CH2)3OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H18O4

CH3CH2(OCH2CH2)3OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, miscible

Solubility in water: very good

Synonyms

Canonical SMILES

Triethylene glycol monoethyl ether (TEGEE, CAS 112-50-5) is a high-boiling, low-volatility amphiphilic solvent and chemical intermediate characterized by its extended ether-chain structure. With a boiling point of 256 °C and a vapor pressure of less than 0.01 mmHg at 20 °C, it functions as a heavy-duty coalescing aid, a phase-coupling agent, and a critical precursor for high-temperature hydraulic fluids [1]. Unlike shorter-chain glycol ethers, TEGEE combines complete aqueous miscibility with strong organic solvency, making it highly valuable for low-VOC industrial formulations, textile processing, and the synthesis of borate esters where thermal stability, low toxicity, and regulatory compliance are paramount [2].

Substituting TEGEE with shorter-chain analogs like ethylene glycol monoethyl ether (EGEE) or diethylene glycol monoethyl ether (DEGEE) severely compromises both safety and thermal performance. EGEE is a highly regulated reproductive toxin, rendering it unsuitable for modern industrial procurement [1]. While DEGEE is safer, its significantly higher vapor pressure (0.12 mmHg) and lower boiling point (202 °C) disqualify it from ultra-low-VOC architectural coatings and high-temperature DOT 4 brake fluid applications where vapor lock resistance is critical [2]. Conversely, substituting with the heavier triethylene glycol monobutyl ether (TEGBE) shifts the hydrophilic-lipophilic balance, reducing water miscibility and causing phase separation in highly concentrated aqueous cleaning formulations [2].

Vapor Pressure and VOC Exemption Suitability

TEGEE exhibits a vapor pressure of < 0.01 mmHg at 20 °C, which is more than an order of magnitude lower than that of DEGEE (0.12 mmHg) and drastically lower than EGEE (3.8 mmHg) [1]. This ultra-low volatility allows TEGEE to qualify for exempt or low-VOC status under stringent environmental frameworks (such as CARB and EPA criteria) while still providing the necessary slow-evaporating coalescing power for waterborne latex coatings [2].

| Evidence Dimension | Vapor pressure at 20 °C |

| Target Compound Data | < 0.01 mmHg |

| Comparator Or Baseline | DEGEE (0.12 mmHg) and EGEE (3.8 mmHg) |

| Quantified Difference | >12x reduction in vapor pressure compared to DEGEE; >380x reduction compared to EGEE. |

| Conditions | Standard ambient temperature (20 °C) evaluation for VOC classification. |

Enables formulators to meet strict environmental VOC limits without sacrificing the film-forming properties required in high-solids and waterborne coatings.

Thermal Stability for Hydraulic Fluid and Borate Ester Synthesis

In the formulation of heavy-duty brake fluids and their borate ester derivatives, thermal margins are critical to prevent vapor lock. TEGEE provides a boiling point of 256 °C, which is 54 °C higher than DEGEE (202 °C) and 121 °C higher than EGEE (135 °C) [1]. This elevated boiling point directly translates to a higher Equilibrium Reflux Boiling Point (ERBP) in final DOT 3 and DOT 4 hydraulic fluid blends, ensuring operational safety under extreme braking temperatures[2].

| Evidence Dimension | Boiling Point (1 atm) |

| Target Compound Data | 256 °C |

| Comparator Or Baseline | DEGEE (202 °C) |

| Quantified Difference | 54 °C higher boiling point. |

| Conditions | Standard atmospheric pressure (760 mmHg). |

Procurement of TEGEE is mandatory for high-temperature hydraulic fluids where shorter-chain glycols would boil and cause catastrophic brake system vapor lock.

Toxicological Safety and Occupational Exposure Limits

Monoethylene glycol ethers like EGEE are known teratogens with strict occupational exposure limits (e.g., NIOSH recommends a 0.5 ppm TWA for EGEE) [1]. In contrast, TEGEE demonstrates no developmental toxicity even at limit doses of 1,000 mg/kg/day in mammalian models, and possesses an exceptionally high oral LD50 in rats of 8,500–10,600 mg/kg[2]. The extended triethylene glycol chain prevents the formation of the toxic alkoxyacetic acid metabolites that make shorter-chain E-series analogs hazardous [1].

| Evidence Dimension | Developmental toxicity and occupational hazard |

| Target Compound Data | No developmental toxicity at 1,000 mg/kg/day; high LD50 (>8,500 mg/kg). |

| Comparator Or Baseline | EGEE (Known teratogen, strict 0.5 ppm exposure limit). |

| Quantified Difference | Complete elimination of teratogenic risk and orders-of-magnitude higher safety margin in handling. |

| Conditions | In vivo mammalian toxicity assays and NIOSH occupational exposure guidelines. |

Allows for the procurement of a powerful amphiphilic solvent without triggering the severe regulatory, handling, and liability restrictions associated with E-series mono-glycol ethers.

Aqueous Phase Stability and Hydrophilic-Lipophilic Balance

While triethylene glycol monobutyl ether (TEGBE) offers strong lipophilic solvency, its heavier butyl tail restricts complete aqueous miscibility, potentially leading to phase separation in highly concentrated water-based systems. TEGEE (log Kow -0.96) maintains complete miscibility in water at 25 °C while still providing sufficient organic solvency to dissolve heavy greases and oils [1]. This optimal balance makes TEGEE superior to TEGBE when formulating stable, single-phase industrial cleaners that require high water dilution [1].

| Evidence Dimension | Aqueous miscibility and partition coefficient (log Kow) |

| Target Compound Data | Complete water miscibility (log Kow -0.96) |

| Comparator Or Baseline | TEGBE (Limited water solubility, higher lipophilicity) |

| Quantified Difference | TEGEE provides infinite aqueous solubility compared to the restricted solubility limits of the butyl analog. |

| Conditions | Standard aqueous formulation conditions at 25 °C. |

Prevents costly phase separation and ensures reproducible performance in water-dilutable industrial degreasers and textile penetrants.

Precursor for DOT 3 and DOT 4 Brake Fluids

Driven by its high boiling point (256 °C) and excellent thermal stability, TEGEE is a primary procurement choice for blending heavy-duty automotive hydraulic fluids. It is frequently reacted to form borate esters, which scavenge moisture and maintain a high Equilibrium Reflux Boiling Point (ERBP) to prevent vapor lock in extreme conditions [1].

Low-VOC Coalescing Agent for Waterborne Coatings

Because its vapor pressure is < 0.01 mmHg at 20 °C, TEGEE functions as an exceptional slow-evaporating coalescing solvent. It allows formulators of architectural latex paints and high-solids industrial coatings to meet stringent environmental VOC regulations without compromising film formation, flow, or leveling [2].

Phase-Coupling Solvent in Industrial Degreasers

TEGEE’s optimal hydrophilic-lipophilic balance (log Kow -0.96) ensures complete water miscibility while retaining the ability to dissolve heavy greases. It is heavily utilized in concentrated aqueous cleaning formulations where substituting with a butyl ether would cause unwanted phase separation upon dilution [3].

Penetrant and Twist-Setting Solvent in Textile Processing

The low volatility and high water solubility of TEGEE make it ideal for textile dyeing and printing. It facilitates the deep penetration of dyes into fibers and provides the necessary slow evaporation rate for yarn conditioning and twist-setting processes, outperforming lighter solvents that evaporate prematurely[2].

Physical Description

Liquid

Colorless hygroscopic liquid; [ICSC] Odorless; [HSDB]

COLOURLESS HYGROSCOPIC LIQUID.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

256 °C

255Â °C

Flash Point

275 °F (Open cup) /From table/

275 °F (135 °C) (OPEN CUP)

135Â °C o.c.

Heavy Atom Count

Vapor Density

Density

1.018 at 25 °C/4 °C

Bulk density: 8.5 lb/gal at 20 °C

Relative density (water = 1): 1.02

LogP

-2.79 (calculated)

Odor

Decomposition

Melting Point

-18.7 °C

-19Â °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 63 of 112 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 49 of 112 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

% in saturated air at 25 °C: 0.0026. 1 ppm = 7.29 mg/cu m; 1 mg/L = 137.2 ppm at 25 °C 760 mm Hg. VP: less than 0.01 mm Hg at 25 °C

Vapor pressure, Pa at 20Â °C: 0.3

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

... It is absorbable by skin /of expl animals/ in toxic amt.

Metabolism Metabolites

Wikipedia

Methods of Manufacturing

Ethanol + ethylene oxide (epoxidation; coproduced with diethylene glycol monoethyl ether/ethylene glycol monoethyl ether)

Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethers/

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Construction

Oil and Gas Drilling, Extraction, and Support activities

Petrochemical Manufacturing

Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-: ACTIVE

IT MAY APPEAR IN 8 ISOMERIC FORMS, OF WHICH COMMERCIAL PRODUCT IS BELIEVED TO BE A MIXT.